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Introduction
Vicagrel is a novel, orally active antiplatelet agent under development for the management of

cardiovascular diseases, including acute coronary syndrome.[1] As a thienopyridine derivative

and a prodrug, Vicagrel is designed to irreversibly inhibit the P2Y12 receptor on platelets, a

critical step in preventing platelet activation and aggregation.[1][2] A key distinguishing feature

of Vicagrel is its metabolic activation pathway, which circumvents the highly polymorphic

cytochrome P450 (CYP) 2C19 enzyme, potentially offering a more predictable and consistent

antiplatelet effect compared to clopidogrel.[3] This whitepaper provides an in-depth technical

summary of the early-phase clinical trial results for Vicagrel, focusing on its pharmacokinetics,

pharmacodynamics, safety, and tolerability.

Mechanism of Action
Vicagrel, like clopidogrel, ultimately works by blocking the P2Y12 receptor. However, its

activation pathway is different. After oral administration, Vicagrel is hydrolyzed to its active

intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase

(AADAC), rather than being metabolized by CYP enzymes in the initial step.[3] This

intermediate is then further metabolized to the active thiol metabolite that irreversibly binds to

and inhibits the P2Y12 receptor.[1][3] This inhibition prevents ADP-induced platelet

aggregation, thereby reducing the risk of thrombus formation.[1]
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Caption: Vicagrel's metabolic activation and mechanism of action.

Early Phase Clinical Trial Data
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers and patients with coronary artery disease have

demonstrated that Vicagrel is rapidly absorbed and extensively metabolized.[4][5] The parent

drug is present in very low concentrations in circulation.[4] The active metabolite, M15-2 (also
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referred to as H4), reaches peak plasma concentration (Tmax) rapidly, generally between 0.33

to 0.75 hours after administration.[4][6]

Pharmacokinetic parameters of Vicagrel's active metabolite have been shown to be dose-

proportional within the studied ranges.[4][6] Notably, a 5 mg dose of Vicagrel has been

reported to produce a similar plasma exposure (AUC) of the active metabolite as a 75 mg dose

of clopidogrel.[4][6] Furthermore, a 20 mg loading dose of Vicagrel resulted in a 29% higher

exposure compared to a 300 mg loading dose of clopidogrel.[4] Importantly, the

pharmacokinetic profile of Vicagrel's active metabolite does not appear to be significantly

influenced by CYP2C19 polymorphisms.[7][8]

Table 1: Pharmacokinetic Parameters of Vicagrel's Active Metabolite (M15-2/H4)
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Study
Population

Vicagrel
Dose

Comparator
Dose
(Clopidogre
l)

Tmax (h)
Key AUC
Findings

Citation

Healthy

Chinese

Volunteers

5-75 mg

(single dose)
75 mg 0.50

AUC of H4

for 5 mg

Vicagrel was

similar to 75

mg

clopidogrel.

[4]

Healthy

Chinese

Volunteers

20 mg (single

dose)
300 mg 0.50

Mean AUC0-t

of H4 was

29% higher

for 20 mg

Vicagrel.

[4]

Healthy

Chinese

Volunteers

5-15 mg (10

days)

75 mg (10

days)
0.33-0.50

Exposure of

active

metabolite

was ~10-fold

higher than

clopidogrel.

[6]

Patients with

CAD

undergoing

PCI

20/5 mg, 24/6

mg, 30/7.5

mg (LD/MD)

300/75 mg

(LD/MD)
Not specified

Plasma

concentration

of M15-2 had

a similar AUC

and Tmax to

clopidogrel.

[7]

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous

Coronary Intervention

Pharmacodynamics
Pharmacodynamic assessments have consistently shown that Vicagrel produces potent and

rapid inhibition of platelet aggregation (IPA).[6][9] In a dose-escalating study in healthy
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volunteers, Vicagrel demonstrated a dose-dependent increase in IPA, with doses of 10 mg and

15 mg showing greater inhibition than 75 mg of clopidogrel.[9] A loading dose of 30 mg of

Vicagrel followed by a 7.5 mg maintenance dose resulted in a maximum IPA similar to the

combined use of Vicagrel and aspirin.[9][10]

In a Phase II trial involving patients with coronary artery disease undergoing percutaneous

coronary intervention (PCI), various dosing regimens of Vicagrel demonstrated comparable

antiplatelet effects to clopidogrel.[7][8]

Table 2: Pharmacodynamic (Inhibition of Platelet Aggregation) Data for Vicagrel
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Study
Population

Vicagrel Dose
Comparator
Dose
(Clopidogrel)

% Inhibition of
Platelet
Aggregation
(IPA)

Citation

Healthy Chinese

Volunteers
5 mg (10 days) 75 mg (10 days)

32.4% (at 4h

post-dose on day

10)

[9]

Healthy Chinese

Volunteers
10 mg (10 days) 75 mg (10 days)

60.7% (at 4h

post-dose on day

10)

[9]

Healthy Chinese

Volunteers
15 mg (10 days) 75 mg (10 days)

79.1% (at 4h

post-dose on day

10)

[9]

Healthy Chinese

Volunteers

30 mg (LD) / 7.5

mg (MD for 8

days)

-

65.8% (at 4h

post-dose on day

8)

[9]

Patients with

CAD undergoing

PCI

20/5 mg (LD/MD)
300/75 mg

(LD/MD)

30.19% (on Day

28)
[7][8]

Patients with

CAD undergoing

PCI

24/6 mg (LD/MD)
300/75 mg

(LD/MD)

35.02% (on Day

28)
[7][8]

Patients with

CAD undergoing

PCI

30/7.5 mg

(LD/MD)

300/75 mg

(LD/MD)

45.61% (on Day

28)
[7][8]

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous

Coronary Intervention

Safety and Tolerability
Early-phase clinical trials have indicated that Vicagrel is well-tolerated.[6][9] In a study with

healthy volunteers, daily doses of 5-15 mg for 10 days were well tolerated.[6] A Phase II study
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in patients with coronary artery disease showed no significant differences in adverse events or

bleeding rates between different doses of Vicagrel and clopidogrel.[7][8]

Table 3: Safety Profile of Vicagrel in a Phase II Trial

Treatment Group
(LD/MD)

Adverse Events (%) Any Bleeding (%) Citation

Vicagrel 20/5 mg 4.35 13.04 [7][8]

Vicagrel 24/6 mg 0 14.06 [7][8]

Vicagrel 30/7.5 mg 1.45 11.59 [7][8]

Clopidogrel 300/75

mg
5.56 11.11 [7][8]

LD: Loading Dose, MD: Maintenance Dose

Experimental Protocols
Phase I Dose-Escalating Study in Healthy Volunteers

Study Design: This was a two-part study. Study I was a dose-escalating trial (5-15 mg). For

each dose, participants were randomized to receive Vicagrel, clopidogrel, or a placebo.[10]

Study II assessed the interaction between Vicagrel and aspirin.[10]

Pharmacokinetic Analysis: Plasma concentrations of Vicagrel and clopidogrel metabolites

were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) method.[10]

Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-

P2Y12 assay.[10]

Phase II Dose-Exploring Study in Patients with Coronary
Artery Disease

Study Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring trial.[7]

[8] Patients were randomized to receive one of three different loading and maintenance
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doses of Vicagrel or a standard dose of clopidogrel, in combination with aspirin.[7][8]

Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation

(%IPA) at 28 days.[7][8]

Safety Endpoints: Monitoring of adverse events (AEs) and bleeding events as defined by the

Bleeding Academic Research Consortium (BARC).[7][8]

Pharmacokinetic Subgroup Analysis: PK profiles and the influence of CYP2C19

polymorphisms were explored in a subgroup of patients.[7][8]

Screening & Enrollment

Treatment Arms (28 Days)

Endpoint Assessment

Patient Screening
(Coronary Artery Disease)

Informed Consent

Randomization (1:1:1:1)

Vicagrel 20/5 mg LD/MD Vicagrel 24/6 mg LD/MD Vicagrel 30/7.5 mg LD/MD Clopidogrel 300/75 mg LD/MD

Primary Endpoint:
%IPA at Day 28

Safety Endpoints:
AEs & BleedingPharmacokinetic Sub-study
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Caption: Workflow for a Phase II dose-exploring clinical trial of Vicagrel.

Conclusion
The early-phase clinical trial data for Vicagrel are promising, suggesting it is a potent

antiplatelet agent with a rapid onset of action and a favorable safety profile. Its distinct

metabolic pathway, which is independent of CYP2C19, may offer a significant clinical

advantage by providing a more consistent antiplatelet effect across different patient

populations. The comparable efficacy and safety to clopidogrel in early trials, coupled with its

unique pharmacokinetic properties, support the continued development of Vicagrel in later-

phase clinical studies for the treatment of cardiovascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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